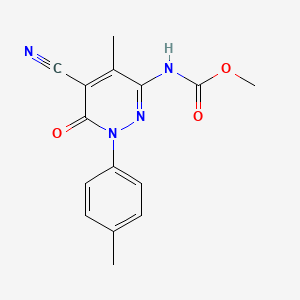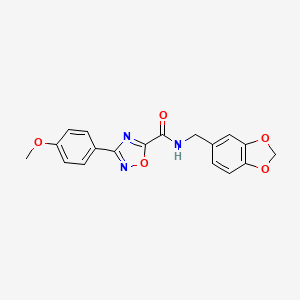![molecular formula C15H12ClF2N5O2 B15003607 2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide CAS No. 924832-41-7](/img/structure/B15003607.png)
2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine ring system, which is fused with a benzamide moiety
Méthodes De Préparation
The synthesis of 2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo[1,5-a]pyrimidine ring. Common reagents used in this step include hydrazine derivatives and pyrimidine precursors.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction with the triazolo[1,5-a]pyrimidine intermediate. This step often requires the use of coupling agents such as EDCI or DCC.
Functional Group Modifications: The final step involves the introduction of the chlorine, ethyl, hydroxy, methyl, and difluorobenzamide groups through various substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired functional groups are correctly positioned.
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Analyse Des Réactions Chimiques
2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like NaBH4 or LiAlH4.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various aryl or alkyl halides using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorine atom may result in the formation of an amine derivative.
Applications De Recherche Scientifique
2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. Further studies are needed to fully understand its pharmacological properties and potential clinical applications.
Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the fields of materials science, catalysis, and chemical engineering.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis.
The molecular targets and pathways involved in its mechanism of action are still under investigation. studies have shown that the compound can interact with proteins involved in key biological processes, such as DNA replication, transcription, and signal transduction.
Comparaison Avec Des Composés Similaires
2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide can be compared with other similar compounds, such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolo[1,5-a]pyrimidine core but lacks the benzamide moiety and other functional groups present in the target compound.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another similar compound with a triazole ring system, but with different substituents and structural features.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities. While they share some structural similarities with the target compound, their chemical properties and applications may differ significantly.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
924832-41-7 |
|---|---|
Formule moléculaire |
C15H12ClF2N5O2 |
Poids moléculaire |
367.74 g/mol |
Nom IUPAC |
2-chloro-N-(6-ethyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide |
InChI |
InChI=1S/C15H12ClF2N5O2/c1-3-7-6(2)19-15-21-14(22-23(15)13(7)25)20-12(24)8-4-10(17)11(18)5-9(8)16/h4-5H,3H2,1-2H3,(H2,19,20,21,22,24) |
Clé InChI |
QEVVZXIRIAJUBO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC(=C(C=C3Cl)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B15003529.png)


![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)

![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
![N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B15003565.png)
![ethyl N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}glycylglycinate](/img/structure/B15003572.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003577.png)
![3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003588.png)
![2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003589.png)
![N-(4-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003616.png)

![N-[5-(4-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15003628.png)
